molecular formula C45H73N11O8 B12106282 H-Phe-lys-lys-ser-phe-lys-leu-NH2

H-Phe-lys-lys-ser-phe-lys-leu-NH2

Cat. No.: B12106282
M. Wt: 896.1 g/mol
InChI Key: VDDADTOEBCGDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-lys-lys-ser-phe-lys-leu-NH2 is a peptide compound composed of the amino acids phenylalanine, lysine, serine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-lys-lys-ser-phe-lys-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

H-Phe-lys-lys-ser-phe-lys-leu-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid side chains can be substituted with different functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of aldehyde or carboxyl groups.

Scientific Research Applications

H-Phe-lys-lys-ser-phe-lys-leu-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Phe-lys-lys-ser-phe-lys-leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-Ala-Cys-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys-NH2: Another peptide with a different sequence but similar applications in research.

    Peptide YY: A peptide involved in appetite regulation and studied for its therapeutic potential.

    Tertiapin-Q: A peptide known for its ability to block specific ion channels.

Uniqueness

H-Phe-lys-lys-ser-phe-lys-leu-NH2 is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research and industrial purposes.

Properties

IUPAC Name

6-amino-N-[1-[[1-[[6-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDADTOEBCGDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73N11O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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